N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the thiazole and pyrimidine moieties. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific biological pathways. The compound’s ability to interact with various molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 6-methylbenzothiazole
- 2-(4-aminophenyl)benzothiazole
Uniqueness
The uniqueness of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c1-9-4-2-5-11-12(9)20-16(25-11)21-13(23)10-8-24-15(19-10)22-14-17-6-3-7-18-14/h2-8H,1H3,(H,20,21,23)(H,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPOVWCVHMXWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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